

# Application Notes and Protocols for Rtt109 Inhibitor 1 in Yeast Cultures

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## Compound of Interest

Compound Name: *Rtt109 inhibitor 1*

Cat. No.: *B1663373*

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## Introduction

Rtt109 is a histone acetyltransferase (HAT) found specifically in fungi.[1][2] In the budding yeast *Saccharomyces cerevisiae*, Rtt109 plays a critical role in maintaining genome stability, particularly in response to DNA damage during S-phase.[3][4] It primarily acetylates histone H3 at lysine 56 (H3K56ac), a modification crucial for the assembly of newly synthesized histones into chromatin.[3][5][6] Rtt109 activity is uniquely dependent on its association with histone chaperones, either Asf1 or Vps75.[1][2] The Rtt109-Asf1 complex is primarily responsible for H3K56 acetylation, while the Rtt109-Vps75 complex acetylates H3 at lysines 9 and 27 (H3K9ac and H3K27ac).[1][2]

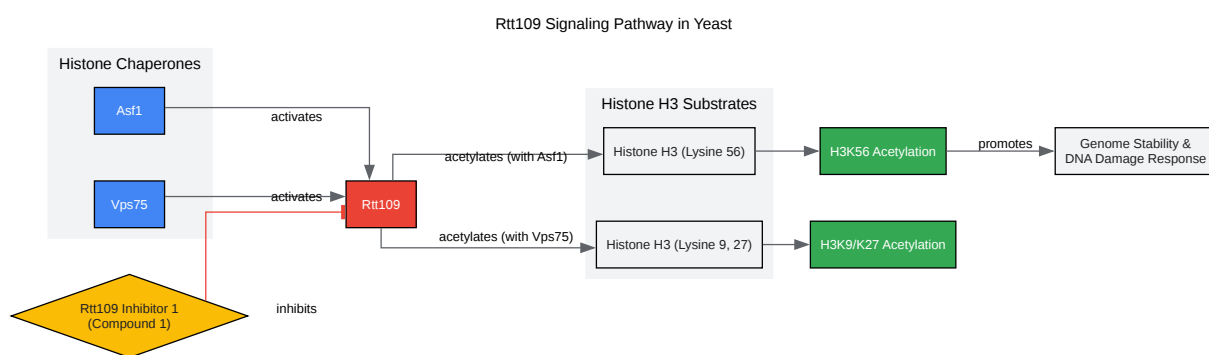
**Rtt109 inhibitor 1**, hereafter referred to as "Compound 1," is a potent and specific small molecule inhibitor of Rtt109.[3][5] It functions through a tight-binding, uncompetitive mechanism and inhibits Rtt109 activity regardless of its association with either Asf1 or Vps75.[3][5] Given Rtt109's absence in mammals and its importance in fungal pathogens, inhibitors like Compound 1 are valuable tools for research and potential antifungal drug development. These application notes provide detailed protocols for utilizing **Rtt109 inhibitor 1** in yeast cultures to study its effects on histone acetylation and cellular phenotypes.

## Data Presentation

Table 1: In Vitro Inhibitory Activity of Compound 1 against Rtt109

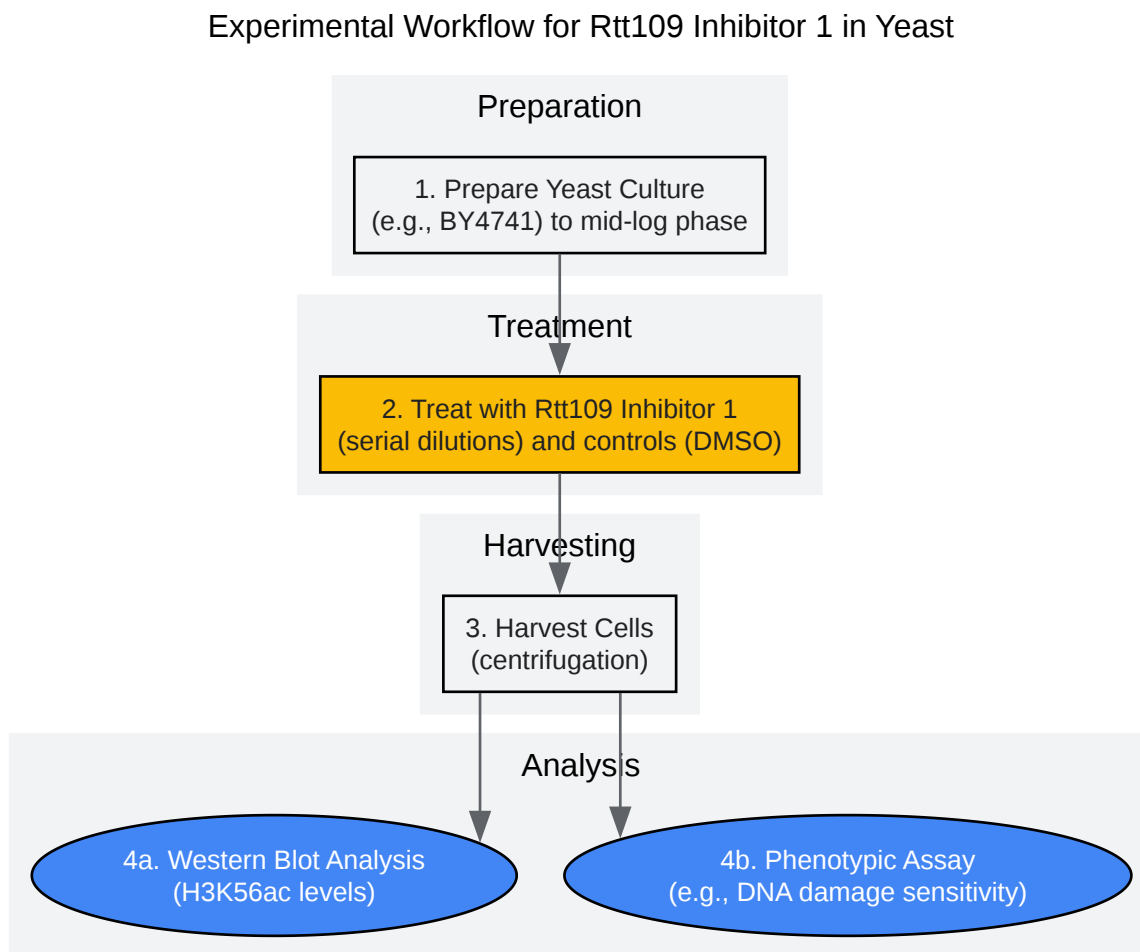
Target Enzyme	Chaperone	Substrate	IC50 (nM)	Inhibition Mechanism	Reference
Rtt109	Vps75	H3N21 peptide	~56	Tight-binding, Uncompetitive	[3]
Rtt109	Asf1	Histone H3/H4	Inhibitory activity confirmed	Not specified	[3]
p300 (human HAT)	-	H3N21 peptide	No inhibition observed	-	[3]
Gcn5 (yeast HAT)	-	H3N21 peptide	No inhibition observed	-	[3]

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Rtt109 signaling pathway in yeast, highlighting chaperone-dependent activation and inhibition by Compound 1.



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Caption: A generalized workflow for testing the effects of **Rtt109 inhibitor 1** on yeast cultures.

## Experimental Protocols

### Protocol 1: Determining the In Vivo Efficacy of Rtt109 Inhibitor 1 by Western Blotting

This protocol details the treatment of yeast cells with **Rtt109 inhibitor 1** and subsequent analysis of H3K56 acetylation levels.

Materials:

- *Saccharomyces cerevisiae* strain (e.g., BY4741)
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- **Rtt109 inhibitor 1** (Compound 1)
- Dimethyl sulfoxide (DMSO)
- Sterile culture tubes and flasks
- Spectrophotometer
- Centrifuge
- Reagents for whole-cell protein extraction
- Reagents and equipment for SDS-PAGE and Western blotting
- Primary antibodies: anti-H3K56ac, anti-Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagents

#### Methodology:

- Yeast Culture Preparation:
  - Inoculate a single colony of *S. cerevisiae* into 5 mL of YPD medium and grow overnight at 30°C with shaking.
  - The next day, dilute the overnight culture into a larger volume of fresh YPD to an optical density at 600 nm (OD<sub>600</sub>) of ~0.2.
  - Grow the culture at 30°C with shaking to mid-log phase (OD<sub>600</sub> of 0.6-0.8).
- Inhibitor Treatment:
  - Prepare a stock solution of **Rtt109 inhibitor 1** in DMSO (e.g., 10 mM).

- Set up a series of cultures with a range of final inhibitor concentrations (e.g., 0.1, 1, 10, 50, 100  $\mu$ M). A broad range is recommended to determine the optimal in vivo concentration.
- Include a DMSO-only control (vehicle control). The final concentration of DMSO in all cultures should be the same and typically not exceed 1%.
- Add the inhibitor or DMSO to the mid-log phase cultures.
- Incubate the treated cultures at 30°C with shaking for a defined period (e.g., 2-4 hours).
- Cell Harvesting and Protein Extraction:
  - Harvest an equivalent number of cells from each culture by centrifugation (e.g., 10 OD600 units).
  - Wash the cell pellets with ice-cold water.
  - Perform whole-cell protein extraction using a suitable method, such as NaOH/TCA precipitation.
- Western Blot Analysis:
  - Determine the protein concentration of the extracts.
  - Separate equal amounts of protein (e.g., 20-30  $\mu$ g) on a 15% SDS-polyacrylamide gel.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against H3K56ac overnight at 4°C.
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using a chemiluminescence substrate.
  - Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.

- Quantify the band intensities to determine the dose-dependent effect of the inhibitor on H3K56 acetylation.

## Protocol 2: Phenotypic Analysis of Rtt109 Inhibition - DNA Damage Sensitivity Assay

This protocol assesses the biological consequence of Rtt109 inhibition by testing the sensitivity of treated yeast cells to a DNA damaging agent.

Materials:

- Saccharomyces cerevisiae strain (e.g., BY4741)
- YPD medium
- **Rtt109 inhibitor 1**
- DMSO
- DNA damaging agent (e.g., Methyl methanesulfonate - MMS)
- YPD agar plates
- Sterile 96-well plates and multi-channel pipettors

Methodology:

- Yeast Culture Preparation:
  - Grow a yeast culture to mid-log phase as described in Protocol 1, Step 1.
- Inhibitor and DNA Damaging Agent Treatment:
  - Prepare YPD agar plates containing a range of concentrations of the DNA damaging agent (e.g., 0.005%, 0.01%, 0.02% MMS).
  - Also prepare YPD agar plates containing only the Rtt109 inhibitor at a predetermined effective concentration (from Protocol 1) or a DMSO control.

- Prepare combination plates containing both the inhibitor and the DNA damaging agent.
- Spot Assay:
  - In a 96-well plate, adjust the mid-log phase yeast culture to an OD600 of 0.5.
  - Perform a 10-fold serial dilution of the cell suspension in sterile water.
  - Spot 5  $\mu$ L of each dilution onto the prepared YPD agar plates.
  - Incubate the plates at 30°C for 2-3 days.
- Data Analysis:
  - Photograph the plates and compare the growth of the yeast spots across the different conditions.
  - Inhibition of Rtt109 is expected to sensitize the yeast cells to the DNA damaging agent, resulting in reduced growth on the plates containing both the inhibitor and MMS compared to MMS alone.

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